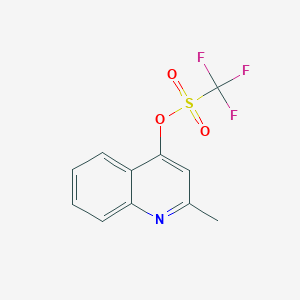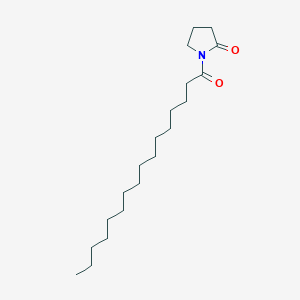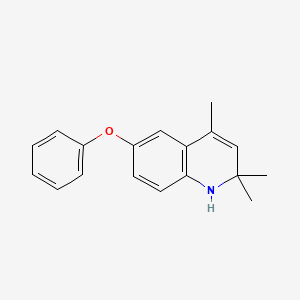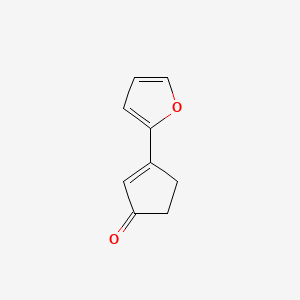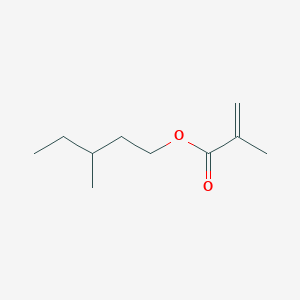
3-Methylpentyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is characterized by its ester functional group, which is derived from the reaction between a carboxylic acid and an alcohol. This compound is commonly used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentyl 2-methylprop-2-enoate typically involves the esterification reaction between 3-methylpentanol and methacrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 3-methylpentanol and methacrylic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
3-Methylpentyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.
Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties for industrial applications.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the reagent, under reflux conditions.
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under controlled temperature conditions.
Major Products Formed
Hydrolysis: Methacrylic acid and 3-methylpentanol.
Polymerization: Polymers with methacrylate units, which are used in various applications such as coatings and adhesives.
科学的研究の応用
3-Methylpentyl 2-methylprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
作用機序
The mechanism of action of 3-Methylpentyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization reactions. The ester functional group allows it to participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, toughness, and chemical resistance, making them suitable for various applications .
類似化合物との比較
Similar Compounds
Methyl methacrylate: Another ester of methacrylic acid, commonly used in the production of polymethyl methacrylate (PMMA).
Butyl acrylate: An ester of acrylic acid, used in the production of polymers with different properties.
Uniqueness
3-Methylpentyl 2-methylprop-2-enoate is unique due to its specific ester structure, which imparts distinct properties to the resulting polymers. Compared to similar compounds, it offers a balance of flexibility and chemical resistance, making it suitable for specialized applications in coatings, adhesives, and drug delivery systems .
特性
CAS番号 |
113615-00-2 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
3-methylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)6-7-12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3 |
InChIキー |
QKMOBSUDXQCKPG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)

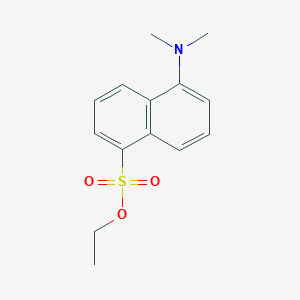
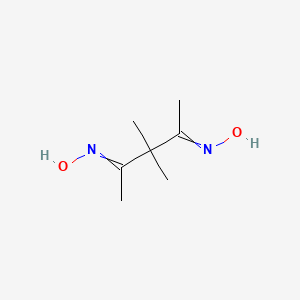
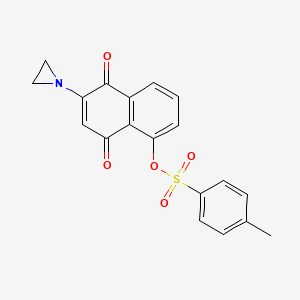
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
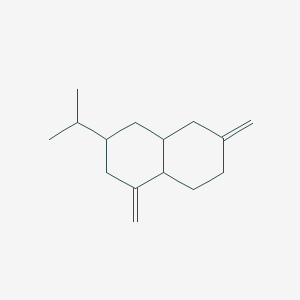

![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
